Cas no 16217-15-5 ((S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate)

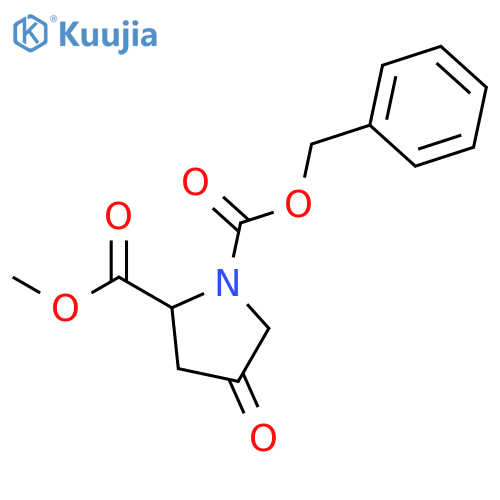

16217-15-5 structure

商品名:(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate 化学的及び物理的性質

名前と識別子

-

- (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

- (2S)-4-Oxo-1,2-pyrrolidinedicarboxylic Acid 1-Benzyl 2-Methyl Ester

- (2S)-4-Oxo-1,2-pyrro

- (2S)-4-oxo-1,2-Pyrrolidinedicarboxylic acid 2-methyl 1-(phenylmethyl) ester

- (S)-L-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxyl

- 1-O-benzyl 2-O-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate

- (2S)-N-Benzyloxycarbonyl-4-oxoproline methyl ester

- (S)-1-benzyloxycarbonyl-4-oxoproline methy

- (S)-L-benzyl-2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

- 4-oxo-1-<(phenylmethoxy)carbonyl>-L-proline methyl ester

- methyl (2S)-1-(benzyloxycarbonyl)-4-oxo-2-pyrrolidinecarboxylate

- methyl (2S)-1-benzyloxycarbonyl-4-oxopyrrolidine-2-carboxylate

- Methyl (S)-1-CBZ-4-oxo-2-pyrrolidine carboxylate

- 1-benzyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate

- Methyl (S)-1-Cbz-4-oxo-2-pyrrolidinecarboxylate

- (S)-L-benzyl2-methyl4-oxopyrrolidine-1,2-dicarboxyl

- XRFKZAWVKVORNI-LBPRGKRZSA-N

- (s)-L-benzyl-2-methyl4-oxopyrrolidine-1,2-dicarboxylate

- ZI

- AKOS016008678

- (S)-CBZ 1-methyl-4-oxopyrrolidine-2-carboxylate

- (2S)-3-benzyl-2-methyl-4-oxopyrrolidine-1,2-dicarboxylate

- 1-benzyl 2-methyl (S)-4-oxopyrrolidine-1,2-dicarboxylate

- EN300-7421474

- AKOS015995268

- MFCD09608116

- PD197233

- 2-methyl 1-(phenylmethyl) (2S)-4-oxo-1,2-pyrrolidinedicarboxylate

- O1-Benzyl O2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate

- s10567

- 16217-15-5

- DTXSID50469163

- (S)-1-benzyloxycarbonyl-4-oxoproline methyl ester

- CS-0055123

- 1-benzyloxycarbonyl-4-keto-(S)-proline methyl ester

- SCHEMBL204264

- BP-22760

- 1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 2-methyl 1-(phenylmethyl) ester, (2S)-

- J-502492

- A3605

- AMY36452

- AS-73724

- (S)-1-Benzyl2-methyl4-oxopyrrolidine-1,2-dicarboxylate

- HY-W063269

-

- MDL: MFCD09608116

- インチ: 1S/C14H15NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/t12-/m0/s1

- InChIKey: XRFKZAWVKVORNI-LBPRGKRZSA-N

- ほほえんだ: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C(N1C([H])([H])C(C([H])([H])[C@@]1([H])C(=O)OC([H])([H])[H])=O)=O

計算された属性

- せいみつぶんしりょう: 277.09500

- どういたいしつりょう: 277.09502258g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 389

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.9

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- 密度みつど: 1.306±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 422.051 °C at 760 mmHg

- フラッシュポイント: 209.049 °C

- 屈折率: 1.559

- ようかいど: 微溶性(1.5 g/l)(25ºC)、

- PSA: 72.91000

- LogP: 1.07750

- じょうきあつ: 0.0±1.0 mmHg at 25°C

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 危険レベル:IRRITANT

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S99140-5g |

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate |

16217-15-5 | 5g |

¥2806.0 | 2021-09-07 | ||

| eNovation Chemicals LLC | Y0992971-10g |

(S)-L-benzyl-2-Methyl 4-oxopyrrolidine-1,2-dicarboxylate |

16217-15-5 | 95% | 10g |

$565 | 2024-08-02 | |

| Chemenu | CM127671-5g |

1-benzyl 2-methyl (S)-4-oxopyrrolidine-1,2-dicarboxylate |

16217-15-5 | 95% | 5g |

$*** | 2023-03-30 | |

| TRC | O859600-250mg |

(2S)-4-Oxo-1,2-pyrrolidinedicarboxylic Acid 1-Benzyl 2-Methyl Ester |

16217-15-5 | 250mg |

$1596.00 | 2023-05-17 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S99140-1g |

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate |

16217-15-5 | 1g |

¥786.0 | 2021-09-07 | ||

| Apollo Scientific | OR322878-100mg |

(S)-Cbz 1-methyl-4-oxopyrrolidine-2-carboxylate |

16217-15-5 | 100mg |

£315.00 | 2024-07-20 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3156-5G |

1-benzyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate |

16217-15-5 | 97% | 5g |

¥ 4,316.00 | 2023-04-14 | |

| Enamine | EN300-7421474-0.05g |

1-benzyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate |

16217-15-5 | 95% | 0.05g |

$1008.0 | 2024-05-24 | |

| Alichem | A109000232-5g |

1-Benzyl 2-methyl (S)-4-oxopyrrolidine-1,2-dicarboxylate |

16217-15-5 | 98% | 5g |

$1,017.41 | 2022-04-02 | |

| Enamine | EN300-7421474-0.25g |

1-benzyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate |

16217-15-5 | 95% | 0.25g |

$1104.0 | 2024-05-24 |

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate 関連文献

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

16217-15-5 ((S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate) 関連製品

- 1148-11-4(Carbobenzoxyproline)

- 180609-56-7(Methyl N-cbz-piperidine-2-carboxylate)

- 64187-48-0(O1-benzyl O2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate)

- 89662-51-1((S)-3-Benzyloxycarbonyl-4-(3-oxobutyl)-5-oxazilidinone)

- 64187-47-9((2S)-1-(benzyloxy)carbonyl-4-oxopyrrolidine-2-carboxylic acid)

- 19720-12-8(Z-Asp-OMe DCHA)

- 126401-22-7(1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate)

- 6404-31-5((2R)-1-benzyloxycarbonylpyrrolidine-2-carboxylic acid)

- 5211-23-4(N-Z-L-proline methyl ester)

- 5618-96-2(Z-DL-Pro-OH)

推奨される供給者

Amadis Chemical Company Limited

(CAS:16217-15-5)(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

清らかである:99%

はかる:25g

価格 ($):499.0